4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane

Description

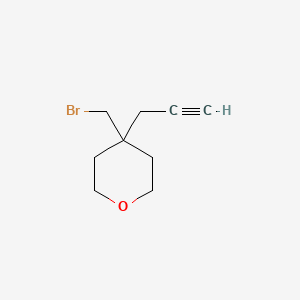

4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane is a substituted oxane (tetrahydropyran) derivative featuring a bromomethyl group and a propargyl (prop-2-yn-1-yl) group at the 4-position of the six-membered oxygen-containing ring. This compound combines two reactive moieties: a bromine atom, which serves as a versatile leaving group in nucleophilic substitution reactions, and a terminal alkyne group, which enables participation in click chemistry (e.g., azide-alkyne cycloaddition) or catalytic coupling reactions . Its molecular formula is C₉H₁₃BrO, with a molecular weight of 217.10 g/mol (calculated based on substituent analysis). The compound’s structure is characterized by steric and electronic effects arising from the juxtaposition of the bulky bromomethyl and linear propargyl groups, which may influence its reactivity and crystallographic packing behavior .

Properties

Molecular Formula |

C9H13BrO |

|---|---|

Molecular Weight |

217.10 g/mol |

IUPAC Name |

4-(bromomethyl)-4-prop-2-ynyloxane |

InChI |

InChI=1S/C9H13BrO/c1-2-3-9(8-10)4-6-11-7-5-9/h1H,3-8H2 |

InChI Key |

OMJDDUISQDXTTL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1(CCOCC1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Addition of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through alkylation reactions using propargyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions, such as hydrogenation or halogenation.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Addition Reactions: Catalysts like palladium or platinum may be employed for hydrogenation.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while addition reactions can produce alkanes or halogenated compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: May serve as a building block for bioactive compounds.

Medicine: Potential use in the development of pharmaceuticals.

Industry: Could be used in the production of advanced materials or as a precursor for polymers.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on its interaction with molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane, differing primarily in substituents at the 4-position of the oxane ring. Key distinctions in molecular properties, reactivity, and applications are highlighted below:

4-(Bromomethyl)-4-methyloxane

- Molecular Formula : C₇H₁₃BrO

- Molecular Weight : 193.08 g/mol

- Substituents : Bromomethyl and methyl groups at the 4-position.

- Key Features : The methyl group introduces steric hindrance but lacks the π-bond reactivity of the propargyl group. This compound is primarily used as an alkylating agent in organic synthesis. Its lower molecular weight and simpler structure may enhance crystallographic stability, as evidenced by its inclusion in crystallographic databases .

- CAS Number : 125552-89-8 .

4-(Bromomethyl)tetrahydropyran

- Molecular Formula : C₆H₁₁BrO

- Molecular Weight : 179.06 g/mol

- Substituents : Bromomethyl group only at the 4-position.

- Key Features : The absence of a second substituent reduces steric complexity, making it a more versatile intermediate for functionalization. Its structure is frequently analyzed using software like SHELX and Mercury for crystallographic studies .

- CAS Number : 125552-89-8 .

4-(Bromomethyl)-4-[(oxiran-2-yl)methyl]oxane

- Molecular Formula : C₉H₁₅BrO₂

- Molecular Weight : 235.12 g/mol

- Substituents : Bromomethyl and epoxide-containing (oxiran-2-yl)methyl groups.

- This derivative is valued in polymer chemistry and cross-linking applications .

- CAS Number : EN300-2941801 .

General Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents at 4-Position | CAS Number | Key Reactivity/Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₃BrO | 217.10 | Bromomethyl, propargyl | Not reported | Click chemistry, catalytic coupling |

| 4-(Bromomethyl)-4-methyloxane | C₇H₁₃BrO | 193.08 | Bromomethyl, methyl | 125552-89-8 | Alkylation, crystallography studies |

| 4-(Bromomethyl)tetrahydropyran | C₆H₁₁BrO | 179.06 | Bromomethyl | 125552-89-8 | General organic synthesis intermediate |

| 4-(Bromomethyl)-4-[(oxiran-2-yl)methyl]oxane | C₉H₁₅BrO₂ | 235.12 | Bromomethyl, epoxide-functional | EN300-2941801 | Polymer cross-linking, epoxy resins |

Research Findings

- Synthetic Utility : The bromomethyl-propargyl combination in the target compound offers dual functionality, enabling sequential reactions (e.g., alkylation followed by cycloaddition) in drug discovery and materials science .

Biological Activity

4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes and receptors involved in critical signaling pathways.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular homeostasis.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies have indicated that it may inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence pointing towards its neuroprotective capabilities, possibly through modulation of oxidative stress pathways.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be low, indicating potent activity.

Case Study 2: Anticancer Properties

In a series of experiments involving various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), the compound showed a dose-dependent reduction in cell viability. The IC50 values ranged from 15 to 30 µM, suggesting significant anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.